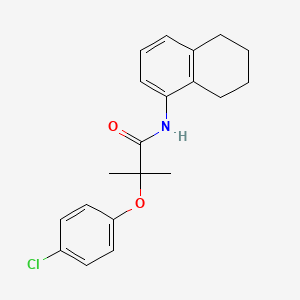
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound is commonly referred to as CF3 and is synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. CF3 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis. CF3 has also been found to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, CF3 has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. CF3 also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for research on CF3. One area of interest is the development of CF3-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of CF3, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for CF3 could improve its availability and reduce its cost. Finally, further studies on the safety and toxicity of CF3 are needed to determine its potential for clinical use.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide, commonly referred to as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. CF3 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CF3, including the development of CF3-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
The synthesis of CF3 can be achieved through various methods, including the reaction of 4-chloro-2-methylphenylamine with 2-fluorophenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 2-fluorophenoxyacetic acid with thionyl chloride, followed by the addition of 4-chloro-2-methylphenylamine. Both methods result in the formation of CF3, which can be purified through crystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-11(16)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRYYUHFMHFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)

![4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
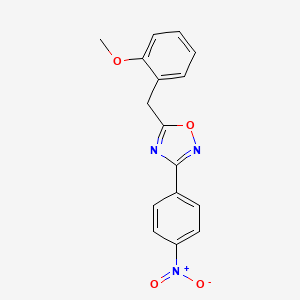
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)
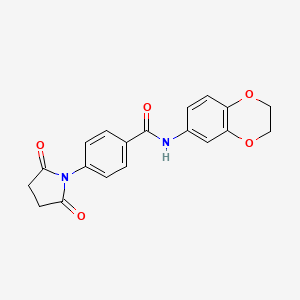
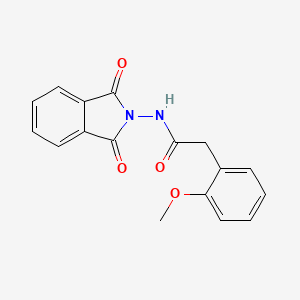
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
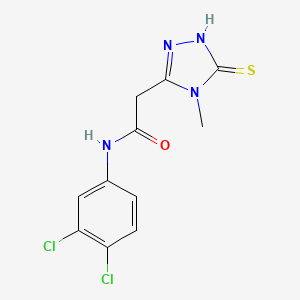

![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
